molecular formula C8H8ClNO2 B180735 (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol CAS No. 174469-04-6

(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol

Cat. No. B180735
M. Wt: 185.61 g/mol
InChI Key: REMOMHARFSPPEX-UHFFFAOYSA-N
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Description

“(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H8ClNO2 . It has an average mass of 185.61 Da. This compound is used in scientific experiments for various purposes.


Molecular Structure Analysis

The molecular structure of “(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol” consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

“(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 248.8±40.0 °C at 760 mmHg, and a flash point of 104.3±27.3 °C . It has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 114.7±3.0 cm3 .

Scientific Research Applications

  • Methanol addition to dihapto-coordinated rhenium complexes of furan has been studied, showing acid-catalyzed methanol addition in dihydrofuran complexes. This process results in diastereomers, demonstrating the stereochemical implications in such reactions (Friedman & Harman, 2001).

  • Photochemical behavior of furo- and pyrrolo-[3,2-b]pyridin-2-ones includes irradiation in methanol leading to electrocyclic ring opening, showcasing the light-induced transformations of related compounds (Jones & Phipps, 1975).

  • Catalytic hydrogenation of dihydrooxazines bearing a functionalized methylene group at C-3 involves methanol and demonstrates transformations into enamines and tetrahydro-2-furanamines. This highlights the role of such compounds in the hydrogenation reactions of cyclic oxazines (Sukhorukov et al., 2008).

  • Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene involves compounds related to "(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol." Such studies provide insights into metal-organic complex formation and catalysis (Kermagoret & Braunstein, 2008).

  • Synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives shows how aryl Grignard reagents react with isocyanopyridinyl methanones, leading to potentially biologically active pyrrolopyridin-3-ols. Such reactions demonstrate the utility of these compounds in constructing complex heterocyclic structures (Kobayashi et al., 2011).

  • Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, using recombinant Escherichia coli, demonstrates the potential of biocatalysis in synthesizing related compounds (Chen et al., 2021).

Future Directions

The future directions of research on “(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol” could involve further exploration of its properties, potential applications, and its synthesis. As with any chemical compound, ongoing research may uncover new information about its characteristics and uses .

properties

IUPAC Name

(7-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-8-7-6(1-2-10-8)5(3-11)4-12-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMOMHARFSPPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=NC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599337
Record name (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol

CAS RN

174469-04-6
Record name (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 2
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 3
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 4
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 5
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 6
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol

Citations

For This Compound
1
Citations
B Joseph, A Benarab, G Guillaumet - Heterocycles, 1995 - infona.pl
Regioselective lithiation of 2-chloro-3-oxiranylmethoxypyridine, followed by intramolecular epoxide ring-opening reaction provided (7-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl]methanol (…
Number of citations: 3 www.infona.pl

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